Cas no 1803850-08-9 (2,5-Difluoro-4-(difluoromethoxy)benzyl chloride)

2,5-Difluoro-4-(difluoromethoxy)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 2,5-Difluoro-4-(difluoromethoxy)benzyl chloride
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- インチ: 1S/C8H5ClF4O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2
- InChIKey: DYOBHLBCXDSQAX-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(=CC=1F)OC(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 181
- トポロジー分子極性表面積: 9.2
- XLogP3: 3.4
2,5-Difluoro-4-(difluoromethoxy)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010921-1g |
2,5-Difluoro-4-(difluoromethoxy)benzyl chloride |
1803850-08-9 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
Alichem | A013010921-500mg |
2,5-Difluoro-4-(difluoromethoxy)benzyl chloride |
1803850-08-9 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013010921-250mg |
2,5-Difluoro-4-(difluoromethoxy)benzyl chloride |
1803850-08-9 | 97% | 250mg |
480.00 USD | 2021-06-25 |
2,5-Difluoro-4-(difluoromethoxy)benzyl chloride 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
2,5-Difluoro-4-(difluoromethoxy)benzyl chlorideに関する追加情報
2,5-Difluoro-4-(difluoromethoxy)benzyl Chloride (CAS No. 1803850-08-9)
2,5-Difluoro-4-(difluoromethoxy)benzyl chloride is a highly specialized organic compound with the CAS registry number 1803850-08-9. This compound belongs to the family of fluorinated aromatic compounds, which have gained significant attention in recent years due to their unique chemical properties and versatile applications. The molecule consists of a benzyl group substituted with two fluorine atoms at the 2 and 5 positions, a difluoromethoxy group at the 4 position, and a chlorine atom attached to the benzyl carbon. Its chemical structure is represented as ClCH₂-C₆H₂(F)₂(OCHF₂).
The synthesis of 2,5-difluoro-4-(difluoromethoxy)benzyl chloride typically involves multi-step reactions, including fluorination, alkoxylation, and chlorination processes. These steps are carefully optimized to ensure high purity and yield. The compound is often used as an intermediate in the pharmaceutical industry, where its fluorinated groups contribute to enhancing drug efficacy and bioavailability. Recent studies have highlighted its potential in the development of novel drugs targeting specific receptor systems due to its unique electronic properties.
In terms of physical properties, 2,5-difluoro-4-(difluoromethoxy)benzyl chloride is a crystalline solid with a melting point of approximately 78°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various organic reactions. The compound exhibits stability under normal storage conditions but requires protection from moisture and light to prevent degradation.
One of the most notable applications of 2,5-difluoro-4-(difluoromethoxy)benzyl chloride is in the field of agrochemicals. Researchers have demonstrated its effectiveness as a precursor in the synthesis of herbicides and fungicides. For instance, recent advancements in green chemistry have focused on utilizing this compound to develop environmentally friendly pesticides with reduced toxicity profiles. Its fluorinated groups contribute to improved selectivity and reduced environmental persistence compared to traditional agrochemicals.
Moreover, 2,5-difluoro-4-(difluoromethoxy)benzyl chloride has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo various polymerization reactions has led to its use in creating high-performance materials with enhanced thermal stability and mechanical properties. Studies published in leading journals such as *Macromolecules* have highlighted its potential in creating next-generation materials for aerospace and automotive industries.
The compound's role in drug discovery has also been significant. Its unique structure allows for selective binding to various biological targets, making it a valuable tool in medicinal chemistry. For example, recent research has explored its use as a building block for designing inhibitors against kinase enzymes, which are implicated in numerous diseases including cancer and inflammatory disorders.
In conclusion, 2,5-difluoro-4-(difluoromethoxy)benzyl chloride (CAS No. 1803850-08-9) stands out as a versatile compound with wide-ranging applications across multiple industries. Its chemical properties make it an essential intermediate in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new potentials for this compound, it is poised to play an even more critical role in advancing modern technologies and therapies.
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